rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate hydrochloride
Description
“rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate hydrochloride” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position and a methyl ester at the 3-position of the pyrrolidine ring. The (3R,4R) stereochemistry and hydrochloride salt form enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors or peptidomimetics . The Boc group offers temporary amine protection, enabling selective deprotection during multi-step syntheses, while the methyl ester improves lipophilicity for membrane permeability in drug candidates .
Properties
IUPAC Name |
methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-8-5-13-7-9(8)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBCWJFFNNZVBO-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is typically achieved using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.
Esterification: The carboxylate ester is formed through an esterification reaction, often using methanol and a catalyst such as sulfuric acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Free amine after Boc group removal.
Scientific Research Applications
Rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and analogous pyrrolidine derivatives.
Table 1: Comparative Analysis of Pyrrolidine-Based Compounds
Key Findings:
Functional Group Variations: The 3-fluoro analog () shares the Boc-aminomethyl and methyl ester groups with the target compound but includes a fluorine atom at the 3-position. The hydroxyl analog () replaces the methyl ester with a hydroxyl group, significantly increasing polarity (MW = 238.71 vs. ~245–260 g/mol for the target). This enhances aqueous solubility but reduces cell permeability .
Stereochemical Differences: The (3S,4R)-configured bromophenyl derivative () demonstrates how stereochemistry influences applications. Its 4-bromo-phenyl group makes it suitable for Suzuki coupling reactions, whereas the target compound’s Boc-aminomethyl group is tailored for peptide coupling .
Synthetic Utility: The patent compound () incorporates a complex pyrimidine-dibenzylamino moiety, reflecting its role in kinase inhibitor synthesis. In contrast, the target compound’s simpler structure prioritizes modularity for iterative drug design .
Physicochemical Properties :
- The hydrochloride salt form in both the target compound and the hydroxyl analog () improves crystallinity and handling stability compared to free bases .
Biological Activity
rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a five-membered saturated ring and specific stereochemistry at the 3R and 4R positions, makes it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, interaction studies, and potential therapeutic applications.
- Molecular Formula : C₉H₁₉ClN₂O₂
- Molecular Weight : 222.71 g/mol
- CAS Number : 2247102-89-0
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its interactions with various enzymes and biological pathways.
Key Findings
Case Studies
Several studies have explored the biological implications of pyrrolidine derivatives:
- Study on Arginase Inhibition : Research indicated that certain pyrrolidine derivatives could inhibit arginase activity, impacting nitric oxide production, which is crucial in various physiological processes. This suggests that this compound may share similar properties.
- Peptide Synthesis Applications : This compound is often utilized in peptide synthesis as a protected amino acid derivative. Its ability to facilitate deprotection reactions enhances its utility in synthetic organic chemistry.
Comparative Analysis
The following table summarizes the structural similarities and potential biological activities of related compounds:
| Compound Name | CAS Number | Similarity Index | Potential Biological Activity |
|---|---|---|---|
| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | 1004538-34-4 | 0.98 | Enzyme inhibition |
| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | 392338-15-7 | 0.96 | Potential anti-cancer properties |
| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | 454712-26-6 | 0.96 | Impacts on nitric oxide synthesis |
Q & A
Q. What are the key synthetic routes for rac-methyl (3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate hydrochloride?
The synthesis typically involves:
- Protection of the amino group : Use of tert-butoxycarbonyl (Boc) via reaction with tert-butyl chloroformate in the presence of a base like triethylamine to stabilize reactive intermediates .
- Pyrrolidine ring functionalization : Introduction of hydroxymethyl or fluoromethyl groups via nucleophilic substitution or cyclization reactions under controlled temperatures (0–25°C) and solvents like dichloromethane or acetonitrile .
- Esterification : Methylation of the carboxylic acid moiety using reagents such as methyl chloroformate .
- Hydrochloride salt formation : Final treatment with HCl in polar solvents (e.g., THF/H₂O) to improve crystallinity .
Q. How is the stereochemistry of the compound validated during synthesis?
- Chiral chromatography : Employing HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and confirm (3R,4R) configuration .
- X-ray crystallography : Resolving crystal structures to verify spatial arrangement of substituents .
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to infer dihedral angles and stereochemistry .
Advanced Research Questions
Q. How can conflicting NMR data between diastereomers be resolved?
- Variable-temperature NMR : Lowering temperatures to slow conformational exchange and resolve overlapping peaks .
- Isotopic labeling : Introducing or labels to track specific nuclei and assign signals unambiguously .
- Computational modeling : Using DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What strategies optimize yield in large-scale synthesis under varying conditions?
- Solvent optimization : Switching from dichloromethane to acetonitrile improves solubility of intermediates and reduces side reactions .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, enabling precise control of exothermic reactions (e.g., Boc protection) and scalability .
- Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to minimize byproducts .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound's reactivity?
- Steric protection : The bulky Boc group shields the amino functionality from nucleophilic attack, directing reactivity to the pyrrolidine ring .
- Acid-labile deprotection : Controlled removal with TFA or HCl in dioxane enables selective functionalization of other sites (e.g., ester groups) .
Q. What methodologies assess the compound's interaction with biological targets?
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., , ) to receptors like GPCRs .
- Molecular docking : Simulates interactions with enzyme active sites (e.g., proteases) using software like AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data?
- Purity assessment : Use HPLC-MS to identify impurities (e.g., residual solvents) that alter physical properties .
- Crystallization conditions : Varying solvent mixtures (e.g., EtOAc/hexane vs. MeOH/H₂O) can yield polymorphs with distinct melting points .
- Standardized protocols : Adopt OECD guidelines for measuring solubility (e.g., shake-flask method) to ensure reproducibility .
Methodological Tables
Q. Table 1. Common Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | tert-Butyl chloroformate, Et₃N, CH₂Cl₂, 0°C | 85–92 | |
| Esterification | Methyl chloroformate, DMAP, THF, rt | 78–84 | |
| Hydrochloride Formation | HCl (4M in dioxane), THF/H₂O, 25°C | 90–95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
